molecular formula C20H31N3O2 B5468143 N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide

N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide

Numéro de catalogue B5468143
Poids moléculaire: 345.5 g/mol
Clé InChI: UDOWMIZLGWBVBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide, commonly known as AZD-3965, is a small molecule inhibitor that targets the monocarboxylate transporter 1 (MCT1). MCT1 is responsible for the transport of lactate, a byproduct of anaerobic metabolism, across the plasma membrane. AZD-3965 has gained significant attention in the scientific community due to its potential as an anticancer agent.

Mécanisme D'action

AZD-3965 targets N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide, a transporter protein that is overexpressed in many cancer cells. This compound is responsible for the transport of lactate, a byproduct of anaerobic metabolism, across the plasma membrane. Inhibition of this compound by AZD-3965 leads to a decrease in lactate transport, which results in a decrease in intracellular pH and subsequent cell death.
Biochemical and Physiological Effects:
AZD-3965 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is likely due to the decrease in intracellular pH caused by the inhibition of lactate transport. In addition, AZD-3965 has been shown to inhibit the growth and proliferation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of AZD-3965 is its specificity for N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide. This allows for targeted inhibition of lactate transport in cancer cells without affecting normal cells. However, one limitation of AZD-3965 is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for the use of AZD-3965 in cancer treatment. One area of research is the combination of AZD-3965 with other anticancer agents to enhance their efficacy. Another potential direction is the development of more potent and soluble analogs of AZD-3965. Finally, the use of AZD-3965 in combination with immunotherapy is an area of active research.

Méthodes De Synthèse

AZD-3965 was first synthesized by AstraZeneca and was later licensed to Medicinal Biochemists Ltd. The synthesis of AZD-3965 involves the reaction of 3-aminopyridine with 2-bromo-2-methylpropionic acid to form 3-(2-bromo-2-methylpropionyl)aminopyridine. This compound is then reacted with 1-(methoxymethyl)cyclobutanecarboxylic acid to form AZD-3965.

Applications De Recherche Scientifique

AZD-3965 has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport in cancer cells, leading to a decrease in intracellular pH and subsequent cell death. AZD-3965 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

Propriétés

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-(methoxymethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-25-16-20(10-8-11-20)19(24)22-15-17-9-7-12-21-18(17)23-13-5-3-2-4-6-14-23/h7,9,12H,2-6,8,10-11,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOWMIZLGWBVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.